molecular formula C12H13ClF3NO4S B2884915 benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate CAS No. 2172317-03-0

benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate

Cat. No.: B2884915
CAS No.: 2172317-03-0
M. Wt: 359.74
InChI Key: WLPAHUUTJKYHFP-UHFFFAOYSA-N
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Description

Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate is a specialized organosulfur compound featuring a chlorosulfonyl (-SO₂Cl) group, a trifluoromethyl (-CF₃) moiety, and a benzyl carbamate functional group. This combination of substituents imparts unique reactivity and physicochemical properties, making it valuable in pharmaceutical and agrochemical synthesis. The chlorosulfonyl group is highly electrophilic, enabling nucleophilic substitution reactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

benzyl N-(4-chlorosulfonyl-1,1,1-trifluorobutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO4S/c13-22(19,20)7-6-10(12(14,15)16)17-11(18)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPAHUUTJKYHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate typically involves the following steps:

  • Synthesis of the Trifluorobutane Precursor: : Starting with the synthesis of the 1,1,1-trifluorobutane core, typically derived from fluoroalkylation reactions.

  • Introduction of the Chlorosulfonyl Group: : This step involves the chlorosulfonation of the trifluorobutane derivative using reagents such as chlorosulfonic acid or sulfuryl chloride.

  • Formation of Benzyl Carbamate: : Benzylamine is reacted with an appropriate carbonyl compound, followed by a coupling reaction with the previously prepared chlorosulfonylated trifluorobutane derivative.

Industrial Production Methods

On an industrial scale, these reactions are often optimized for efficiency and cost-effectiveness:

  • Batch Reactors: : Widely used for precise control over reaction conditions.

  • Flow Chemistry: : Employed for continuous production, improving yield and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate undergoes various reactions:

  • Nucleophilic Substitution: : Due to the presence of the chlorosulfonyl group, it readily reacts with nucleophiles like amines and thiols.

  • Reduction: : The compound can be reduced under specific conditions to remove the chlorosulfonyl group, yielding corresponding reduced derivatives.

  • Hydrolysis: : In the presence of water or aqueous bases, it can hydrolyze, leading to carbamate cleavage and the formation of benzyl alcohol and related products.

Common Reagents and Conditions

  • Sodium Hydride: : Used for deprotonation and subsequent nucleophilic substitutions.

  • Lithium Aluminum Hydride: : Employed for reduction reactions.

  • Aqueous NaOH or HCl: : Utilized for hydrolysis reactions.

Major Products

  • Substituted Benzyl Carbamates: : Resulting from nucleophilic substitution.

  • Dechlorinated Derivatives: : Produced via reduction.

  • Hydrolyzed Products: : Formed under aqueous conditions, yielding simpler organic molecules.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex molecules, especially those containing trifluoromethyl groups.

Biology

  • Biochemical Probes: : Employed in the development of probes for biological assays due to its unique chemical properties.

Medicine

  • Drug Development: : Investigated for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting enzymatic pathways.

Industry

  • Chemical Manufacturing: : Used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The compound's effects are typically mediated by its reactive functional groups:

  • Chlorosulfonyl Group: : Acts as an electrophile, reacting with nucleophiles in biochemical pathways.

  • Trifluorobutane Moiety: : Influences molecular interactions due to its electron-withdrawing properties, affecting binding to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogues sharing key structural motifs: chlorosulfonyl groups, carbamate linkages, or fluorinated alkyl chains.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Properties (Density, Boiling Point)
Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate* - C₁₂H₁₃ClF₃NO₄S 359.75 (calculated) -CF₃, -SO₂Cl, benzyl carbamate Density: ~1.4 g/cm³; Boiling Pt: ~300°C (est.)
Benzyl N-[4-(chlorosulfonyl)-2-propylbutyl]carbamate 2172184-26-6 C₁₅H₂₂ClNO₄S 347.9 -SO₂Cl, branched alkyl chain Data unavailable (N/A)
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate 1780294-85-0 C₁₃H₁₇ClNO₄S 330.8 -SO₂Cl, N-methyl carbamate Data unavailable (N/A)
Benzyl N-{1-[(chlorosulfonyl)methyl]-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate 100388-99-6 C₁₄H₁₆ClNO₅S 345.8 Bicyclic framework, -SO₂Cl Density: 1.297 g/cm³ (predicted)

Key Observations:

The bicyclic structure in CAS 100388-99-6 introduces steric hindrance, likely reducing reactivity toward bulky nucleophiles compared to linear-chain derivatives .

Reactivity: All compounds exhibit high electrophilicity at the chlorosulfonyl group, making them precursors for sulfonamide synthesis. However, the presence of -CF₃ in the target compound may stabilize intermediates during substitution reactions .

Physicochemical Properties :

  • Predicted density values (~1.3–1.4 g/cm³) suggest moderate compactness, typical of halogenated carbamates. Boiling points are estimated to exceed 300°C due to strong dipole-dipole interactions from -SO₂Cl and -CF₃ groups .

Q & A

Q. What are the optimal synthetic routes for benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling benzyl carbamate derivatives with chlorosulfonyl-trifluorobutane intermediates under controlled conditions. Key steps include:

  • Reagent Selection : Use of chlorosulfonyl isocyanate for introducing the chlorosulfonyl group (analogous to methods in ) .
  • Solvent and Temperature : Dichloromethane or acetonitrile at 0–25°C to minimize side reactions (similar to protocols in ).
  • Purification : Flash chromatography (petroleum ether/ethyl acetate gradients) or recrystallization to achieve >95% purity (as in ) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the carbamate linkage and trifluorobutane backbone (e.g., δ 3.80 ppm for methylene protons adjacent to sulfonyl groups, per ) .
  • IR Spectroscopy : Peaks at ~1730 cm1^{-1} (C=O stretch) and ~1370 cm1^{-1} (S=O stretch) validate functional groups.
  • HPLC-MS : Ensures purity and molecular weight confirmation (e.g., ESI-MS m/z 322.7 [M–H]⁻ for analogous compounds) .

Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chlorosulfonyl group acts as a strong electrophile, enabling reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioethers. Kinetic studies show reactivity is pH-dependent, with optimal substitution rates in polar aprotic solvents (e.g., DMF) at 25–40°C.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities arising from dynamic disorder in the trifluorobutane moiety?

  • Data Collection : High-resolution (<1.0 Å) datasets using synchrotron radiation reduce noise.
  • Refinement Tools : SHELXL ( ) or SIR97 ( ) for handling disorder via split-atom models or restraints .
  • Validation : Check Rfree_{\text{free}} and electron density maps to avoid overfitting (e.g., C–F bond distances should align with standard 1.32–1.35 Å ranges).

Q. What strategies mitigate contradictions in enzyme inhibition data caused by off-target binding?

  • Competitive Assays : Use isothermal titration calorimetry (ITC) to distinguish specific vs. nonspecific binding.
  • Site-Directed Mutagenesis : Modify cysteine/serine residues in enzyme active sites to confirm covalent adduct formation (as seen in ).
  • Computational Docking : MD simulations (e.g., AutoDock Vina) predict binding poses and identify competing sites.

Q. How do structural modifications (e.g., trifluoromethyl vs. cyano groups) impact lipophilicity and membrane permeability in drug design?

  • LogP Measurements : Compare experimental LogP values (e.g., trifluoromethyl increases LogP by ~0.5 vs. cyano groups).
  • PAMPA Assays : Evaluate passive diffusion across artificial membranes; trifluoromethyl enhances permeability 2–3× over polar substituents.

Comparative and Mechanistic Studies

Q. What experimental designs differentiate the reactivity of this compound from its pyridine-based analogs?

  • Kinetic Profiling : Compare second-order rate constants (k2k_2) for sulfonamide formation with benzylamine in DMSO.
  • Electronic Effects : Hammett plots using substituents on the aryl ring reveal electron-withdrawing groups (e.g., –CF3_3) accelerate reactivity 10× vs. pyridine analogs.

Q. How does the compound’s mechanism of enzyme inhibition compare to non-covalent inhibitors in BACE1 studies?

  • Time-Dependent Inhibition : Pre-incubation with BACE1 shows irreversible inhibition (Ki < 50 nM), unlike reversible inhibitors (IC50_{50} ~1 µM) .
  • Mass Spectrometry : Confirm covalent adducts via intact protein MS (e.g., +136 Da shift corresponding to inhibitor-enzyme conjugation).

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